Seco Rapamycin ethyl ester
Description
Contextualization within Macrolide Natural Products and Derivatives Research
Seco Rapamycin (B549165) ethyl ester is a derivative of Rapamycin (also known as Sirolimus), a macrolide natural product produced by the bacterium Streptomyces hygroscopicus. google.com Macrolides like Rapamycin have garnered significant attention in research due to their complex structures and potent biological activities, which include immunosuppressive, antifungal, and anticancer properties. nih.govnih.govnih.gov The field of macrolide research is continually exploring the synthesis and evaluation of analogues to enhance pharmacokinetic properties, improve stability, and discover novel therapeutic applications. nih.govacs.org The development of derivatives, including open-ring forms like Seco Rapamycin ethyl ester, is a crucial aspect of this research, offering insights into structure-activity relationships and metabolic pathways. nih.gov
Structural Relationship and Derivation from Rapamycin (Sirolimus)
This compound is structurally defined by the cleavage of the macrocyclic ring of a Rapamycin derivative. It is specifically an open-ring metabolite. medchemexpress.commedkoo.com The term "seco" indicates that a ring has been opened. In the case of Seco Rapamycin, this occurs via the hydrolysis of the lactone (ester) bond within the large macrolide ring of the parent structure. google.comresearchgate.netfda.gov This transformation results in a linear, rather than a cyclic, core structure. The "ethyl ester" designation refers to the modification of the carboxylic acid group that is formed upon ring opening.
Structure
2D Structure
Properties
IUPAC Name |
ethyl (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO13/c1-12-66-52(61)42-20-16-17-27-54(42)51(60)50(59)53(62)39(8)22-24-41(67-53)32-45(63-9)35(4)19-15-13-14-18-33(2)28-37(6)47(57)49(65-11)48(58)38(7)30-36(5)43(55)25-21-34(3)29-40-23-26-44(56)46(31-40)64-10/h13-15,18-19,21,25,30,33-34,36-37,39-42,44-46,48-49,56,58,62H,12,16-17,20,22-24,26-29,31-32H2,1-11H3/b15-13+,18-14+,25-21+,35-19+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMAZIUJNBBML-CCDOOBSISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)[C@]2([C@@H](CC[C@H](O2)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of Seco Rapamycin Ethyl Ester
Molecular Formula, Weight, and Other Identifiers
The chemical and physical properties of Seco Rapamycin (B549165) ethyl ester are distinct from its parent compound, Rapamycin, primarily due to the ring-opening.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₃NO₁₃ | biorbyt.comglpbio.comchemscene.com |
| Molecular Weight | 942.23 g/mol | biorbyt.comchemscene.comtargetmol.com |
| Exact Mass | 959.60 | medkoo.com |
| Appearance | Not specified (research chemical) | |
| Solubility | Soluble in DMSO | glpbio.com |
Dehydration Processes Leading to Seco-Compound Formation
Synthesis and Derivation
Seco Rapamycin ethyl ester is not typically synthesized as a primary therapeutic agent but is derived from Rapamycin. Its formation occurs through the hydrolysis of the macrolactone ring. google.comfda.gov This process can happen non-enzymatically as a degradation pathway, particularly in the presence of residual water or under basic conditions. google.comresearchgate.net It is also a metabolite of rapamycin derivatives, formed in biological systems. medchemexpress.com The presence of Seco Rapamycin is often considered an impurity in the manufacturing and storage of Rapamycin. fda.govbiorbyt.com
Mechanism of Action and Biological Activity
Interaction with FKBP12
Rapamycin (B549165) exerts its biological effects by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). medchemexpress.comnih.gov This Rapamycin-FKBP12 complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR). nih.govnih.gov The structural integrity of the macrolide ring is crucial for this high-affinity binding to FKBP12. Research indicates that Secorapamycin, the parent open-ring form, demonstrates significantly weaker binding to FKBP12 compared to the intact Rapamycin molecule. google.com This suggests that the conformational changes resulting from the ring cleavage disrupt the necessary interactions for effective binding to FKBP12. Consequently, Seco Rapamycin ethyl ester is not expected to form a functional complex with FKBP12.
Applications in Chemical Biology and Drug Discovery
Use as a Research Tool
In the context of chemical biology, Seco Rapamycin (B549165) ethyl ester serves primarily as a specialized research tool. Its main application is as a reference standard or analytical marker for studies involving Rapamycin. Researchers use it to identify and quantify the degradation products of Rapamycin in various formulations and to track its metabolic fate in biological samples. researchgate.netfda.gov Its lack of significant biological activity also makes it an ideal negative control in experiments designed to investigate the specific effects of Rapamycin and the mTOR pathway. google.com
Studies in Human Tissue Homogenates (Liver and Jejunal Mucosa)
Role in the Study of Rapamycin Metabolism
The study of Seco Rapamycin ethyl ester is integral to understanding the metabolism of Rapamycin. As a known metabolite of a rapamycin derivative, its detection and quantification in vivo and in vitro provide critical information about the biotransformation and stability of the parent drug. medchemexpress.comfda.gov This knowledge is vital for drug development, as the metabolic profile of a drug can significantly influence its efficacy, and stability.
Conclusion
Summary of Key Characteristics
Seco Rapamycin (B549165) ethyl ester is an open-ring derivative of Rapamycin, characterized by a cleaved macrolactone ring. This structural alteration results in a molecule that exhibits significantly reduced or negligible binding to FKBP12 and consequently does not inhibit the mTOR signaling pathway. medchemexpress.comgoogle.com Its primary significance lies not in its biological activity, but in its role as a key metabolite and degradation product of Rapamycin. It serves the scientific community as an essential research tool for analytical and metabolic studies.
Future Perspectives in Research
Future research involving Seco Rapamycin ethyl ester will likely continue to focus on its utility in analytical chemistry and drug metabolism studies. A deeper investigation into the kinetics and conditions of its formation could lead to improved stabilization strategies for Rapamycin-based therapeutics. While currently considered inactive, the vast and complex signaling networks in biology suggest that further studies could explore potential off-target effects or activities of open-ring analogues, as hinted by preliminary findings in specific cancer cell lines. google.com
Q & A
Q. What are the structural and synthetic considerations for producing Seco Rapamycin ethyl ester, and how does its synthesis differ from Rapamycin derivatives?
To synthesize this compound, researchers must first modify Rapamycin’s macrocyclic structure by introducing an ethyl ester group at specific positions (e.g., C42), often via transesterification or esterification reactions. Key steps include optimizing reaction conditions (temperature, catalyst, solvent) to preserve bioactivity while achieving high yield. For example, derivatives like 42-O-(2-Hydroxy)Ethyl Rapamycin require precise control of stoichiometry and reaction time to avoid side products . Analytical techniques like NMR and LC-MS are critical for verifying structural integrity.
Q. What is the hypothesized mechanism of action of this compound in mTOR inhibition, and how does it compare to Rapamycin?
this compound likely retains mTOR inhibition via binding to FKBP12, similar to Rapamycin. However, structural modifications (e.g., ethyl ester substitution) may alter pharmacokinetics, such as solubility or cellular uptake. Researchers should validate this using in vitro kinase assays and compare IC50 values between the parent compound and derivative. Contradictions in potency data may arise from variations in ester group positioning or stereochemistry, necessitating crystallographic studies .
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
Design stability assays by incubating the compound in buffer systems mimicking physiological pH (e.g., pH 7.4) and temperature (37°C). Monitor degradation via HPLC at timed intervals. Include controls with Rapamycin to benchmark stability. For hydrolytic stability, test esterase-rich environments (e.g., liver microsomes) to predict metabolic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Contradictions may stem from cell-specific expression of metabolizing enzymes (e.g., esterases) or variations in FKBP12 levels. To address this:
- Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) with matched FKBP12 expression levels.
- Quantify intracellular drug concentrations using LC-MS/MS to correlate bioactivity with uptake.
- Use siRNA knockdown of esterases to isolate metabolic contributions .
Q. What advanced methodologies are recommended for optimizing the yield of this compound in supercritical synthesis?
Supercritical CO2-based synthesis can enhance reaction efficiency. Key parameters:
- Temperature : Higher temperatures (e.g., 60–80°C) reduce viscosity but may degrade heat-sensitive intermediates.
- Pressure : Optimize CO2 density to balance reactant solubility and reaction kinetics.
- Co-solvents : Ethanol or acetone improves polarity matching. Use response surface methodology (RSM) to model interactions between variables .
Q. How should researchers address challenges in isolating this compound from complex reaction mixtures?
Employ orthogonal purification techniques:
Flash chromatography with gradients of ethyl acetate/hexane to separate esters.
Preparative HPLC using C18 columns and acetonitrile/water mobile phases.
Crystallization : Screen solvents (e.g., tert-butyl methyl ether) to exploit solubility differences. Validate purity via elemental analysis and chiral HPLC .
Q. What strategies are effective for evaluating the in vivo efficacy of this compound while minimizing off-target effects?
- Use conditional mTOR knockout models to confirm target specificity.
- Monitor pharmacokinetics (AUC, Cmax) and tissue distribution via radiolabeled analogs.
- Pair with transcriptomic profiling (RNA-seq) to identify off-target pathways. Dose escalation studies in immunocompromised mice (e.g., NSG) can clarify toxicity thresholds .
Methodological Guidance
Q. How can researchers structure a publication on this compound to meet peer-review standards?
Follow IMRaD (Introduction, Methods, Results, Discussion) format:
- Introduction : Highlight structural novelty and therapeutic rationale (e.g., improved bioavailability over Rapamycin). Cite prior derivatives and unresolved questions.
- Methods : Detail synthesis protocols, analytical validation (e.g., HRMS data), and in vitro/in vivo models. Specify statistical tests (e.g., ANOVA for dose-response curves).
- Results : Use tables to compare IC50 values, yield percentages, and stability metrics.
- Discussion : Contrast findings with Rapamycin data and propose structure-activity relationships (SAR) .
What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
Apply the PICO framework :
- Population : Target disease model (e.g., cancer cell lines).
- Intervention : this compound treatment.
- Comparison : Rapamycin or other derivatives.
- Outcome : Metrics like apoptosis rate or mTOR phosphorylation.
For feasibility, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with translational potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
